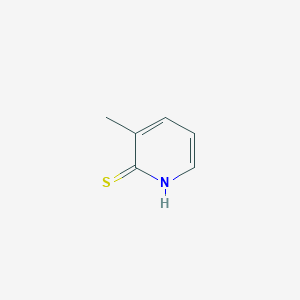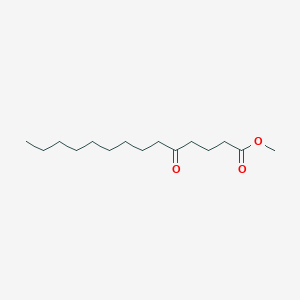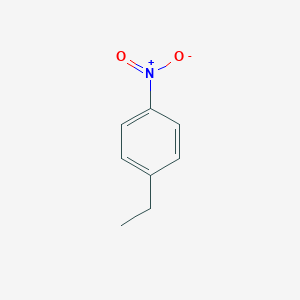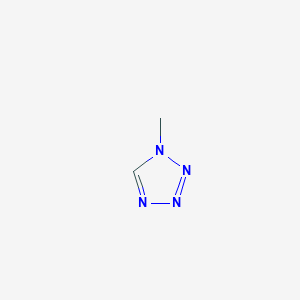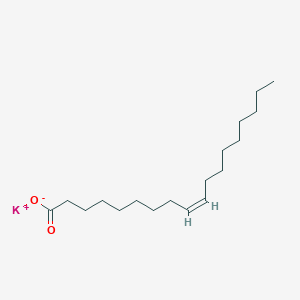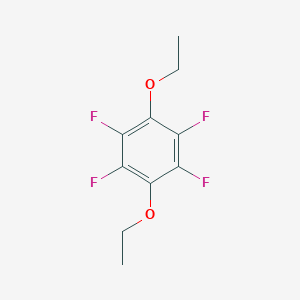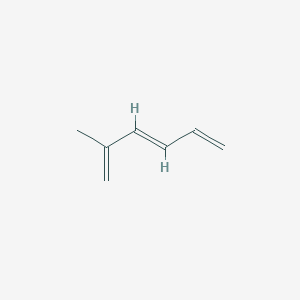
2-Methyl-1,3,5-hexatriene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,3,5-hexatriene (MHT) is a highly reactive and volatile organic compound that has been widely used in scientific research for decades. MHT is a conjugated diene that contains three double bonds, which make it a valuable tool for studying the mechanisms of chemical reactions, as well as the biochemical and physiological effects of various substances on living organisms. In
Wirkmechanismus
The mechanism of action of 2-Methyl-1,3,5-hexatriene is not fully understood, but it is believed to involve the formation of reactive intermediates, such as free radicals and carbocations. These reactive intermediates can then react with other molecules, leading to the formation of new compounds. 2-Methyl-1,3,5-hexatriene has been shown to be a potent inhibitor of lipid peroxidation, which suggests that it may act as an antioxidant.
Biochemische Und Physiologische Effekte
2-Methyl-1,3,5-hexatriene has been shown to have a wide range of biochemical and physiological effects, including the inhibition of lipid peroxidation, the induction of apoptosis, and the modulation of ion channels. 2-Methyl-1,3,5-hexatriene has also been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Methyl-1,3,5-hexatriene in lab experiments is its high reactivity, which makes it a valuable tool for studying the mechanisms of chemical reactions. However, 2-Methyl-1,3,5-hexatriene is also highly volatile, which can make it difficult to handle and store. Additionally, 2-Methyl-1,3,5-hexatriene can be toxic to living organisms at high concentrations, which limits its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-Methyl-1,3,5-hexatriene, including the development of new synthesis methods, the study of its potential as an antioxidant and anti-cancer agent, and the exploration of its effects on ion channels and other cellular processes. Additionally, the development of new methods for handling and storing 2-Methyl-1,3,5-hexatriene could expand its use in a wider range of experiments.
Synthesemethoden
2-Methyl-1,3,5-hexatriene can be synthesized using several methods, including the Wittig reaction, the Grignard reaction, and the Diels-Alder reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide, while the Grignard reaction involves the reaction of an alkyl or aryl magnesium halide with an aldehyde or ketone. The Diels-Alder reaction involves the reaction of a diene with a dienophile. The most common method for synthesizing 2-Methyl-1,3,5-hexatriene is the Wittig reaction, which involves the reaction of 2-bromo-1,3,5-hexatriene with triphenylphosphine.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,3,5-hexatriene has been used in a wide range of scientific research applications, including organic synthesis, polymer chemistry, and biochemistry. 2-Methyl-1,3,5-hexatriene is a highly reactive compound that can be used to study the mechanisms of chemical reactions, as well as the biochemical and physiological effects of various substances on living organisms. 2-Methyl-1,3,5-hexatriene has been used to study the effects of antioxidants, such as vitamin E, on lipid peroxidation, as well as the effects of reactive oxygen species on DNA damage.
Eigenschaften
CAS-Nummer |
19264-50-7 |
|---|---|
Produktname |
2-Methyl-1,3,5-hexatriene |
Molekularformel |
C7H10 |
Molekulargewicht |
94.15 g/mol |
IUPAC-Name |
(3E)-2-methylhexa-1,3,5-triene |
InChI |
InChI=1S/C7H10/c1-4-5-6-7(2)3/h4-6H,1-2H2,3H3/b6-5+ |
InChI-Schlüssel |
PPWGXYXJMQAWSX-AATRIKPKSA-N |
Isomerische SMILES |
CC(=C)/C=C/C=C |
SMILES |
CC(=C)C=CC=C |
Kanonische SMILES |
CC(=C)C=CC=C |
Synonyme |
2-Methyl-1,3,5-hexatriene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



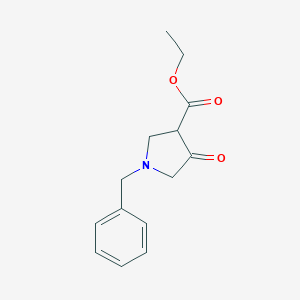
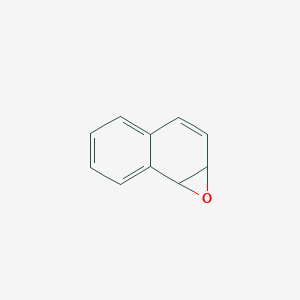
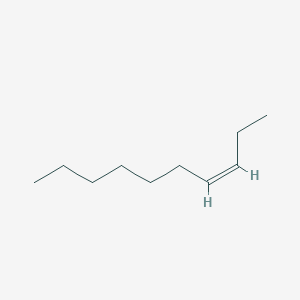
![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)
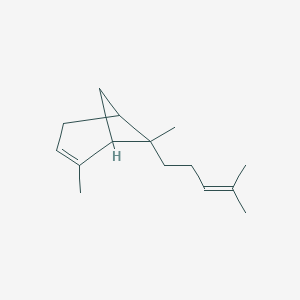
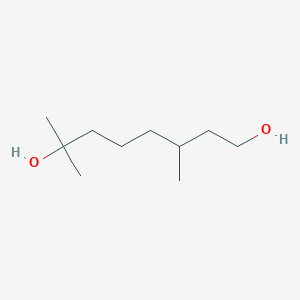
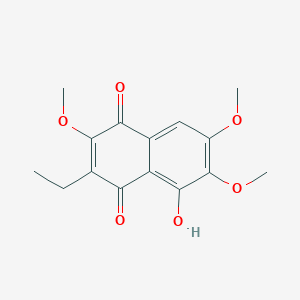
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)
